4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide
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Overview
Description
4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a chloro, ethoxy, and methoxy substituent on the benzene ring. Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide typically involves a multi-step process. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Substitution: Introduction of the chloro, ethoxy, and methoxy groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Reduction of the sulfonamide group.
Substitution: Halogenation or alkylation of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using halogens like chlorine or bromine, and alkylation using alkyl halides
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfonamides, and various substituted benzene derivatives.
Scientific Research Applications
4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological systems.
Medicine: Investigated for its potential use as an antimicrobial agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in microorganisms, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide
- 4-chloro-3-ethoxyaniline
- 2-chloromethyl-3,5-dimethyl-4-phenylsulfonamide
Uniqueness
4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is unique due to its specific combination of chloro, ethoxy, and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-3-ethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-3-22-16-10-14(8-9-15(16)17)23(19,20)18-11-12-4-6-13(21-2)7-5-12/h4-10,18H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRWSMFIJDMUHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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